![molecular formula C14H13IN2O3 B14251493 Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide CAS No. 406164-81-6](/img/structure/B14251493.png)
Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide is a quaternary ammonium salt with the molecular formula C9H12INO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a probe for micropolarity determinations and in the preparation of other complex compounds .
Preparation Methods
The synthesis of Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide typically involves the reaction of 1-ethyl-4-(methoxycarbonyl)pyridinium with iodine. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a probe for micropolarity determinations and in the synthesis of complex compounds.
Biology: Employed in studies involving ion association and dissociation behaviors.
Medicine: Investigated for its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the preparation of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide involves its interaction with molecular targets through ion association and dissociation. This compound can influence the micropolarity of its environment, making it useful in various analytical and preparative applications .
Comparison with Similar Compounds
Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide is unique due to its specific structure and properties. Similar compounds include:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Shares a similar structure but differs in its specific applications and properties.
4-Carbomethoxy-1-ethylpyridinium iodide: Another related compound with distinct chemical behaviors and uses .
This compound’s uniqueness lies in its specific interactions and applications in scientific research, making it a valuable tool in various fields.
Properties
CAS No. |
406164-81-6 |
|---|---|
Molecular Formula |
C14H13IN2O3 |
Molecular Weight |
384.17 g/mol |
IUPAC Name |
methyl 2-(2-pyridin-1-ium-1-ylacetyl)pyridine-4-carboxylate;iodide |
InChI |
InChI=1S/C14H13N2O3.HI/c1-19-14(18)11-5-6-15-12(9-11)13(17)10-16-7-3-2-4-8-16;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
JHXUZICPTRXASC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)C[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


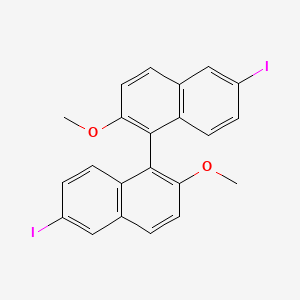
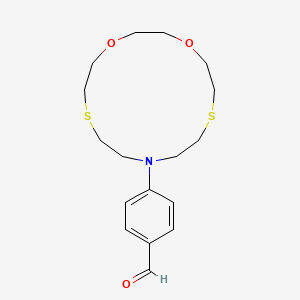
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
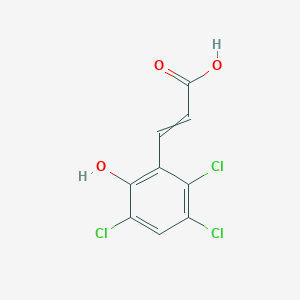
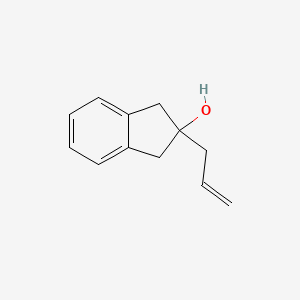
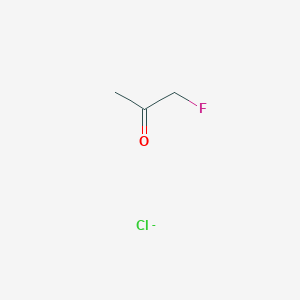
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
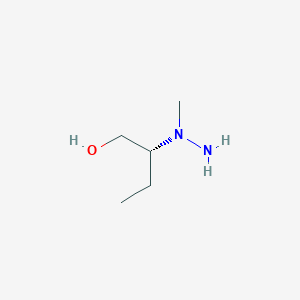
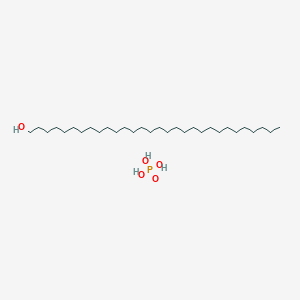
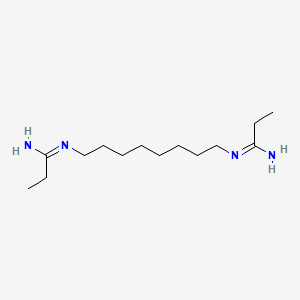
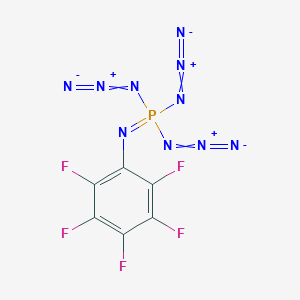
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
